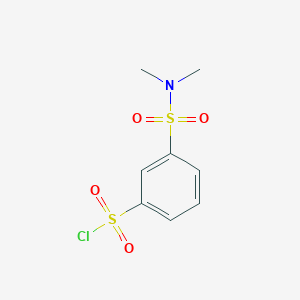

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with dimethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and minimize by-products. The product is typically purified through recrystallization or distillation to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents like dichloromethane and acetonitrile are frequently used.

Catalysts: Bases such as triethylamine are often employed to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a reagent in the formation of sulfonamides and sulfonate esters. It is particularly useful in the synthesis of complex organic molecules due to its ability to react with various nucleophiles, including amines and alcohols .

Biochemical Studies

This compound is utilized in modifying biomolecules such as proteins and peptides. This modification facilitates the study of their functions and interactions. The compound reacts with amino acids to form stable derivatives that can be monitored spectrophotometrically, thus aiding in biochemical assays .

Table 1: Reactivity of this compound with Amino Acids

| Amino Acid | Reaction Product | Spectrophotometric Detection |

|---|---|---|

| Glycine | Dabsyl Glycine | 460 nm |

| Alanine | Dabsyl Alanine | 460 nm |

| Serine | Dabsyl Serine | 460 nm |

Medicinal Chemistry

In medicinal applications, this compound acts as an intermediate in synthesizing pharmaceutical agents with antibacterial and anti-inflammatory properties. Its derivatives have shown promise in developing selective inhibitors for various biological targets .

Case Study: Selective NKCC1 Inhibitors

Research has demonstrated that derivatives of this compound can serve as selective inhibitors for the sodium-potassium-chloride cotransporter 1 (NKCC1). These inhibitors exhibit potential therapeutic effects in neurodevelopmental disorders such as autism by modulating chloride ion homeostasis in neurons .

Industrial Applications

The compound is also employed in industrial settings for producing agrochemicals and other chemical products. Its high reactivity allows for efficient synthesis processes, optimizing yields while minimizing by-products .

Mecanismo De Acción

The mechanism of action of 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to yield the final product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethylsulfamoyl chloride: This compound shares the dimethylsulfamoyl group but lacks the benzene ring and sulfonyl chloride group.

Benzenesulfonyl chloride: This compound contains the sulfonyl chloride group attached to a benzene ring but lacks the dimethylsulfamoyl group.

Uniqueness

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is unique due to the presence of both the dimethylsulfamoyl and sulfonyl chloride groups on a benzene ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .

Actividad Biológica

3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound notable for its significant biological activity and versatility in organic synthesis. This article explores its biological properties, mechanisms of action, and applications in biochemical research.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN2O2S2

- Molecular Weight : Approximately 283.76 g/mol

- Functional Groups : Contains a sulfonyl chloride group and a dimethylsulfamoyl moiety.

The presence of these functional groups bestows high reactivity, particularly towards nucleophiles, enabling the compound to modify biomolecules such as proteins and peptides effectively.

Biological Activity

This compound exhibits various biological activities, primarily through its interactions with amino acids. The compound can form stable derivatives with amino acids, which are crucial for studying protein functions and interactions. These derivatives can be monitored spectrophotometrically, enhancing their utility in biochemical assays.

The primary mechanism involves the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity and influence cellular functions, making it a valuable tool in biochemical research.

Applications in Biochemical Studies

- Protein Modification : Used to modify proteins for functional studies.

- Biochemical Assays : Its reactivity allows it to serve as a probe in various assays, aiding in the understanding of metabolic pathways.

- Drug Development : The compound's ability to interact with specific molecular targets positions it as a candidate for drug development, particularly in the context of enzyme inhibition.

Comparative Analysis

The following table summarizes structural similarities and differences between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride | Similar sulfonyl chloride structure | Different position of the dimethylsulfamoyl group |

| N,N-Dimethylsulfamoyl chloride | Lacks benzene ring structure | Primarily used as a reagent rather than a scaffold |

| 3-(Aminobenzenesulfonyl) chloride | Contains an amino group instead of dimethylsulfamoyl | Different reactivity profile due to amino group presence |

This compound stands out due to its unique combination of sulfonyl chloride and dimethylsulfamoyl groups, enhancing its reactivity compared to its analogs.

Case Studies and Research Findings

Recent studies have showcased the potential of this compound in various applications:

- Inhibition Studies : Research has demonstrated that derivatives of this compound can serve as selective inhibitors for specific targets, such as NKCC1 (a sodium-potassium-chloride cotransporter), indicating its potential therapeutic applications in neurological disorders .

- Metabolic Stability : In vitro studies have shown that certain derivatives exhibit improved metabolic stability and solubility, which are critical factors for drug development .

- Enzyme Interaction : The compound's ability to form stable complexes with enzymes highlights its role in modulating enzymatic activity, providing insights into its potential use in therapeutic contexts .

Propiedades

IUPAC Name |

3-(dimethylsulfamoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERNYULRLSCWLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.